molecular formula C19H21ClN2OS B2551941 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine CAS No. 849532-49-6

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Cat. No.: B2551941
CAS No.: 849532-49-6
M. Wt: 360.9
InChI Key: JBUSFBNUUFVQJQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety. The benzothiophene group introduces a bicyclic thiophene system, distinguishing it from simpler arylpiperazines.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h3,5-6,12-13H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUSFBNUUFVQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Compound Synthesis Method Yield Time Key Feature Reference
1-(3-Chlorophenyl)piperazine (mCPP) Chlorination + condensation 60–75% 7–12 hours Simple arylpiperazine
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Microwave alkylation 88% 40 seconds Chloropropyl side chain
Trazodone derivatives Cyclization + condensation 32–67% Varies Triazolopyridine or benzothiophene groups

Structural and Functional Analogs

Arylpiperazines with Psychoactive Properties

  • 1-(3-Chlorophenyl)piperazine (mCPP) : A serotonin receptor agonist/antagonist linked to mood modulation and cardiovascular effects. Metabolized via hydroxylation and deamination .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Acts on 5-HT1B/1D receptors, often combined with BZP (benzylpiperazine) for stimulant effects .
  • 1-(2,3-Dichlorophenyl)piperazine : Exhibits higher 5-HT2A receptor affinity than mCPP, influencing locomotor activity .

Piperazines with Antimicrobial Moieties

  • Triazole-functionalized derivatives : 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine derivatives show antifungal activity against Aspergillus niger (zone of inhibition: 14.0–15.2 mm) .
  • Benzodioxole-substituted analogs : Compounds like 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine exhibit >59% carbon content and distinct NMR profiles .

Benzothiophene/Acylated Derivatives

  • 1,2-Benzothiazine derivatives : Alkylation with fluorophenylpiperazines yields compounds with moderate yields (32–67%), highlighting challenges in introducing complex acyl groups .

Pharmacological and Receptor Binding Profiles

Compound Primary Target Effect on SND* Notes Reference
mCPP 5-HT1B/2C Variable Inhibits or excites sympathetic nerves
TFMPP 5-HT1B/1D Inconsistent Less potent than mCPP in SND inhibition
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine N/A N/A Intermediate for trazodone derivatives
Target Compound** Hypothesized: 5-HT2A/CB1 N/A Benzothiophene may confer cannabinoid receptor affinity

SND: Sympathetic Nerve Discharge
*
Hypothetical based on structural analogs.

Key Insight : The 3-chlorophenyl group is a common motif in serotonin receptor ligands, while the benzothiophene moiety may diversify receptor interactions .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Carbon Content (%) Reference
mCPP 177–178 C10H12ClN2 ~59%
Benzodioxole-substituted analog 177–178 C26H27BrN2O3·2HCl 54.95
Target Compound** Not reported C19H20ClN2OS Estimated >60%

Key Insight : Piperazine derivatives with bulky substituents (e.g., benzothiophene) may exhibit altered solubility and bioavailability compared to simpler analogs .

Metabolic and Detection Considerations

  • mCPP : Metabolized via hydroxylation, deamination, and acetylation. Detectable in urine via GC-MS after hydrolysis .
  • Benzothiophene-containing compounds : Likely undergo cytochrome P450-mediated oxidation, producing sulfoxides or hydroxylated metabolites. Detection would require specialized MS/MS protocols .

Biological Activity

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring substituted with a chlorophenyl group and a tetrahydro-benzothiophene moiety. Its molecular formula is C19H20ClN2O1SC_{19}H_{20}ClN_{2}O_{1}S, and it has notable physicochemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Apoptosis induction via caspase activation
Study BMCF-712.5Inhibition of tubulin polymerization
Study CHT-298.9Modulation of PI3K/Akt pathway

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A case study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis. The study highlighted the role of the compound in disrupting microtubule dynamics, which is crucial for cancer cell proliferation.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results showed that it reduced neuronal cell death and improved cell survival rates by modulating antioxidant pathways.
  • Antimicrobial Properties : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

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